

The Discovery and Enduring Significance of 5-Hydroxypipecolic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxypiperidine-2-carboxylic acid

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Abstract

5-Hydroxypipecolic acid, a hydroxylated derivative of the non-proteinogenic amino acid pipecolic acid, has transitioned from a relatively obscure natural product to a molecule of significant interest in the fields of plant biology and medicinal chemistry. Initially identified in the mid-20th century, its role as a key precursor to the plant immune signal N-hydroxypipecolic acid (NHP) has revitalized research into its biosynthesis, chemical synthesis, and biological relevance. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 5-hydroxypipecolic acid, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its role in critical signaling pathways.

Discovery and History

The history of 5-hydroxypipecolic acid is intertwined with the broader exploration of pipecolic acid and its derivatives in natural sources. While pipecolic acid was first identified in plants in the early 1950s, the discovery of its hydroxylated form, 5-hydroxypipecolic acid, followed shortly after.

A pivotal moment in its history was the determination of its configuration from dates (*Phoenix dactylifera*) in 1957, which established its natural occurrence. Subsequent research in 1959 elucidated its formation from δ -hydroxylysine, providing early insights into its metabolic origins.

For decades, it remained a compound of interest primarily to phytochemists. However, the discovery in the 2010s that its N-hydroxylated derivative, N-hydroxypipeolic acid (NHP), is a crucial mobile signal for systemic acquired resistance (SAR) in plants has dramatically elevated its scientific importance. This has spurred a renewed focus on the precise biosynthetic pathway leading to NHP, where 5-hydroxypipeolic acid's precursor, pipeolic acid, is a central intermediate.

Physicochemical and Spectroscopic Data

The unambiguous identification and characterization of 5-hydroxypipeolic acid rely on a combination of physicochemical and spectroscopic techniques.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ NO ₃	[1]
Molecular Weight	145.16 g/mol	[1]
IUPAC Name	5-hydroxypiperidine-2-carboxylic acid	[1]
Melting Point	235 °C	[1]
CAS Number	13096-31-6	[1]

Table 1: Physicochemical Properties of 5-Hydroxypipeolic Acid

Spectroscopic analysis is essential for the structural confirmation of 5-hydroxypipeolic acid. The following tables summarize key spectroscopic data.

Technique	Data	Reference
Mass Spectrometry (GC-MS)	Major Fragment Ions (m/z): 133, 116, 100, 88, 70	[1]
Mass Spectrometry (MS/MS)	Precursor Ion (m/z): 146.0806 Major Fragment Ions (m/z): 100.0758, 82.0651	[1]

Table 2: Mass Spectrometry Data for 5-Hydroxypipecolic Acid

Technique	Chemical Shift (ppm)	Reference
¹³ C NMR (D ₂ O)	Data for specific isomers can be found in the cited literature. General shifts are expected for a piperidine ring with carboxylic acid and hydroxyl functionalities.	[1]

Table 3: ¹³C NMR Spectroscopic Data for 5-Hydroxypipecolic Acid

Wavenumber (cm ⁻¹)	Assignment
3400-3200 (broad)	O-H stretch (alcohol)
3300-2500 (broad)	O-H stretch (carboxylic acid)
2950-2850	C-H stretch (aliphatic)
1725-1700	C=O stretch (carboxylic acid)
1640-1550	N-H bend
1200-1000	C-O stretch (alcohol)

Table 4: Characteristic Infrared (IR) Absorption Frequencies for 5-Hydroxypipecolic Acid

Experimental Protocols

Isolation from Plant Material (General Procedure)

This protocol outlines a general method for the extraction of piperidine alkaloids, including 5-hydroxypipecolic acid, from plant tissues.

Materials:

- Dried and powdered plant material

- Methanol
- Hydrochloric acid (1 M)
- Ammonia solution
- Dichloromethane
- Anhydrous sodium sulfate
- Rotary evaporator
- Chromatography columns (e.g., silica gel)
- TLC plates and developing chambers
- Appropriate solvents for chromatography (e.g., chloroform:methanol mixtures)

Procedure:

- Macerate the powdered plant material in methanol for 24-48 hours at room temperature.
- Filter the extract and concentrate under reduced pressure using a rotary evaporator.
- Acidify the concentrated extract with 1 M HCl to a pH of approximately 2.
- Wash the acidic solution with dichloromethane to remove non-polar compounds.
- Basify the aqueous layer with ammonia solution to a pH of approximately 9-10.
- Extract the basic solution with dichloromethane multiple times.
- Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.
- Purify the crude extract using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Monitor the fractions by TLC and combine fractions containing the compound of interest.

- Further purification can be achieved by recrystallization or preparative HPLC.

Chemical Synthesis of (2S,5S)-5-Hydroxypipeolic Acid Hydrochloride[2][3]

This method describes a facile synthesis starting from commercially available methyl pyroglutamate.

Materials:

- Methyl pyroglutamate
- Trimethylsulfoxonium iodide
- Sodium hydride
- Lithium iodide
- Methanesulfonic acid
- (S)-CBS-oxazaborolidine
- Borane-dimethyl sulfide complex (BMS)
- Trifluoroacetic acid (TFA)
- Di-tert-butyl dicarbonate (Boc₂O)
- Hydrochloric acid (in ether or dioxane)
- Anhydrous solvents (THF, DCM)

Procedure:

- Synthesis of β -keto sulfoxide: React methyl pyroglutamate with the ylide generated from trimethylsulfoxonium iodide and sodium hydride.

- Formation of α -iodoketone: Treat the β -keto sulfoxide with lithium iodide and methanesulfonic acid in THF.
- Asymmetric reduction: Reduce the α -iodoketone using (S)-CBS-oxazaborolidine as a catalyst and BMS as the reducing agent to yield the corresponding iodohydrin.
- Boc protection and cyclization: Protect the amine with a Boc group, followed by intramolecular cyclization to form the piperidine ring.
- Deprotection and salt formation: Remove the Boc group with TFA and then treat with HCl to afford (2S,5S)-5-hydroxypipecolic acid hydrochloride.

Signaling Pathways and Biological Role

The most well-characterized biological role of a close derivative of 5-hydroxypipecolic acid is as a precursor to N-hydroxypipecolic acid (NHP), a key signaling molecule in plant systemic acquired resistance (SAR). The biosynthesis of NHP from lysine is a multi-step enzymatic pathway.^{[2][3][4]}



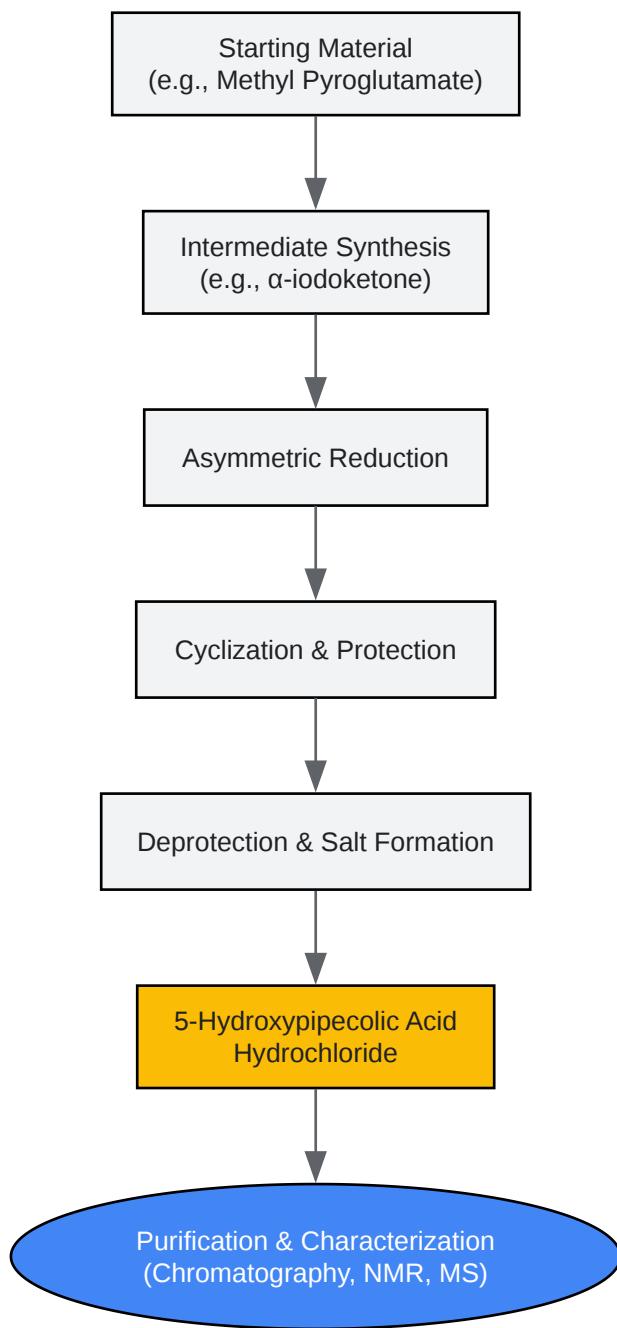
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Caption: Biosynthesis of N-hydroxypipecolic acid (NHP) from L-lysine in plants.

While the direct biological activities of 5-hydroxypipecolic acid independent of its role as a precursor to NHP are less understood, its presence in various plant species suggests it may have other physiological roles. Further research is needed to explore these potential functions.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the chemical synthesis of 5-hydroxypipecolic acid.



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